Cas no 866867-05-2 (6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 866867-05-2
- 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
- F1607-0115
- 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
- AKOS001838688
- 6-fluoro-1-(4-fluorobenzyl)-3-tosylquinolin-4(1H)-one
- CCG-135585
-
- Inchi: 1S/C23H17F2NO3S/c1-15-2-9-19(10-3-15)30(28,29)22-14-26(13-16-4-6-17(24)7-5-16)21-11-8-18(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3
- InChI Key: UNMNKSAENNIYJS-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(C1C(C2C=C(C=CC=2N(C=1)CC1C=CC(=CC=1)F)F)=O)(=O)=O
Computed Properties
- Exact Mass: 425.08972090g/mol
- Monoisotopic Mass: 425.08972090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 762
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 62.8Ų
6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1607-0115-15mg |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866867-05-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1607-0115-25mg |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866867-05-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1607-0115-1mg |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866867-05-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1607-0115-30mg |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866867-05-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1607-0115-40mg |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866867-05-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1607-0115-10μmol |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866867-05-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1607-0115-2mg |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866867-05-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1607-0115-10mg |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866867-05-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1607-0115-75mg |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866867-05-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1607-0115-20μmol |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866867-05-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Related Literature
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Additional information on 6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Introduction to 6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 866867-05-2)
The compound 6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, identified by its CAS number 866867-05-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the quinoline scaffold, has garnered considerable attention due to its structural complexity and potential therapeutic applications. The presence of fluorine atoms at the 6-position and 4-position of the phenyl ring, along with a methylsulfonyl group at the 3-position, contributes to its unique pharmacophoric properties, making it a promising candidate for further investigation in medicinal chemistry.
Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. Among these derivatives, 6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one stands out due to its novel substitution pattern. The fluorine atoms are known to enhance metabolic stability and binding affinity, while the methylsulfonyl group can modulate receptor interactions. These structural features make this compound an attractive scaffold for drug development.
Recent studies have highlighted the importance of fluorinated quinolines in the design of next-generation therapeutics. For instance, fluorinated analogs have shown improved efficacy in targeting protein-protein interactions and enzyme inhibition. The specific arrangement of substituents in 6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one suggests potential activity against a variety of biological targets. This has prompted researchers to explore its pharmacological profile in detail.
In vitro studies have begun to unravel the mechanisms by which this compound exerts its effects. Initial experiments indicate that it may interact with kinases and other signaling molecules involved in cancer progression. The fluoro-substituted phenyl ring appears to be critical for binding to these targets, while the methylsulfonyl group fine-tunes the interaction. These findings are supported by computational modeling studies that predict favorable binding affinities for this compound.
One of the most exciting aspects of 6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is its potential for further derivatization. By modifying other parts of the molecule, researchers can fine-tune its biological activity and selectivity. This flexibility makes it an ideal candidate for structure-based drug design approaches. Several synthetic routes have been developed to access this compound efficiently, ensuring that sufficient material is available for preclinical testing.
The development of novel anticancer agents remains a critical area of research due to the increasing incidence of cancer worldwide. Quinoline derivatives have shown promise in this context, and 6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is no exception. Preclinical studies are currently underway to evaluate its efficacy against various cancer cell lines. Early results are promising, suggesting that it may induce apoptosis and inhibit tumor growth without significant toxicity.
Beyond oncology, this compound has potential applications in other therapeutic areas as well. Its ability to modulate protein interactions makes it a candidate for treating inflammatory diseases and neurological disorders. Additionally, its structural similarity to known bioactive molecules suggests that it may serve as a starting point for developing new classes of drugs.
The synthesis and characterization of 6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one have been meticulously documented in recent publications. Researchers have employed advanced synthetic techniques to ensure high purity and yield. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been used to confirm the structure of the compound. These methods provide detailed information about its molecular framework and help ensure that it meets the required specifications for further study.
As research progresses, additional insights into the mechanism of action of this compound are expected. Understanding how it interacts with biological targets will be crucial for optimizing its therapeutic potential. Furthermore, exploring its pharmacokinetic properties will help determine how it is metabolized and excreted by the body. This information is essential for designing effective dosing regimens and minimizing side effects.
The impact of 6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one on pharmaceutical development is likely to be significant if subsequent studies confirm its efficacy and safety profile. Its unique structural features make it a versatile tool for drug discovery efforts aimed at addressing unmet medical needs. As more data becomes available, collaborations between academic researchers and industry scientists will be key to translating these findings into clinical applications.
In conclusion,6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 866867-05-2) represents a promising lead compound with potential applications across multiple therapeutic areas. Its innovative design and encouraging preclinical results position it as a valuable asset in ongoing efforts to develop new treatments for serious diseases such as cancer and inflammation-related disorders.
866867-05-2 (6-fluoro-1-(4-fluorophenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one) Related Products
- 1092108-78-5(3-(3,4-Dichlorophenyl)pyrrolidine)
- 2227832-38-2((1S)-3-amino-1-(5-nitrofuran-2-yl)propan-1-ol)
- 1512749-33-5(2,7-dichloro-6-fluoroquinazoline)
- 2168170-35-0(2-fluoro-2-methyl-1-{4-methyl-5-(methylamino)methyl-1,3-thiazol-2-yl}propan-1-ol)
- 2757891-45-3(3-Hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid)
- 2228570-16-7(1-(3,3-difluorocyclobutyl)-2-(methylamino)ethan-1-one)
- 2743438-15-3(1,3-Difluoro-5-nitroisoquinoline)
- 1804203-46-0((4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol)
- 1151820-83-5(1-(4-Chloro-3-nitrophenyl)-2-bromopropan-1-one)
- 349400-48-2(N-(6-methylpyridin-2-yl)-2H-1,3-benzodioxole-5-carboxamide)




